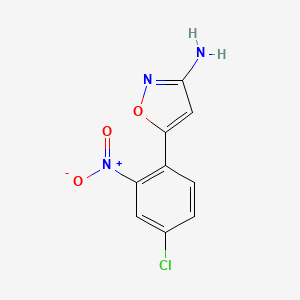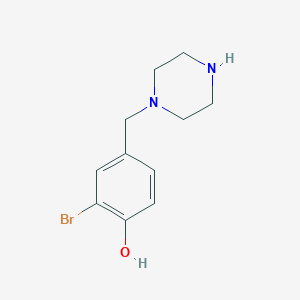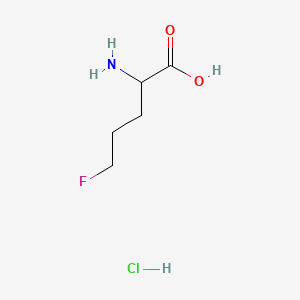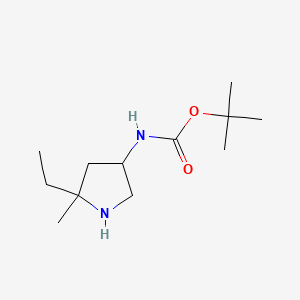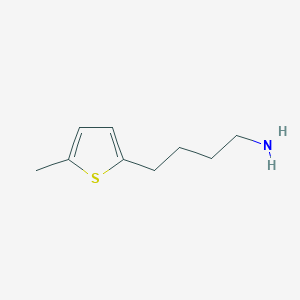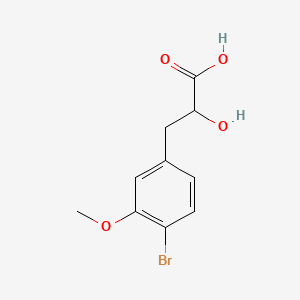
(1-methyl-1H-1,3-benzodiazol-7-yl)methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methyl-1H-1,3-benzodiazol-7-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C9H13Cl2N3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is often used in laboratory settings for its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-1,3-benzodiazol-7-yl)methanaminedihydrochloride typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with consistent quality and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(1-methyl-1H-1,3-benzodiazol-7-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces the corresponding amines .
Applications De Recherche Scientifique
(1-methyl-1H-1,3-benzodiazol-7-yl)methanaminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1-methyl-1H-1,3-benzodiazol-7-yl)methanaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-methyl-1H-1,3-benzodiazol-7-yl)boronic acid: Similar in structure but contains a boronic acid group instead of an amine group.
1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine: Contains a trifluoromethyl group, which imparts different chemical properties.
Uniqueness
(1-methyl-1H-1,3-benzodiazol-7-yl)methanaminedihydrochloride is unique due to its specific amine group, which allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .
Propriétés
Formule moléculaire |
C9H13Cl2N3 |
|---|---|
Poids moléculaire |
234.12 g/mol |
Nom IUPAC |
(3-methylbenzimidazol-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c1-12-6-11-8-4-2-3-7(5-10)9(8)12;;/h2-4,6H,5,10H2,1H3;2*1H |
Clé InChI |
OONMRWTZVAZGAJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=CC=CC(=C21)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



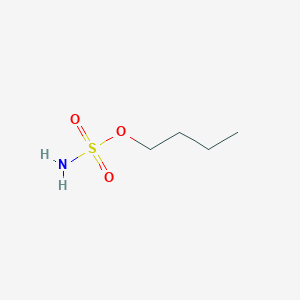
![(2Z)-2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)ethanamide](/img/structure/B13586212.png)
